molecular formula C22H18 B162261 1,3-Bis[(Z)-styryl]benzene CAS No. 1725-77-5

1,3-Bis[(Z)-styryl]benzene

Cat. No.: B162261
CAS No.: 1725-77-5
M. Wt: 282.4 g/mol
InChI Key: BJZZCHRYTNIBCS-RYOQUFEFSA-N
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Description

1,3-Bis[(Z)-styryl]benzene is an organic compound characterized by its unique structure, consisting of a benzene ring substituted with two styryl groups in the meta positions. This compound is known for its interesting photophysical properties and has been studied for various applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(Z)-styryl]benzene typically involves the Wittig reaction, where a benzaldehyde derivative reacts with a phosphonium ylide to form the desired styrylbenzene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(Z)-styryl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 1,3-Bis[(Z)-styryl]benzene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated systems and their electronic properties.

Biology and Medicine

While not extensively studied in biology and medicine, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.

Industry

In industry, this compound is of interest for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which 1,3-Bis[(Z)-styryl]benzene exerts its effects is primarily related to its ability to participate in π-conjugation. This allows the compound to absorb and emit light, making it useful in photophysical applications. The molecular targets and pathways involved are typically related to its interaction with light and subsequent electronic transitions.

Comparison with Similar Compounds

Similar Compounds

    (E,E)-m-Distyrylbenzene: A geometric isomer with different photophysical properties.

    (Z,Z)-p-Distyrylbenzene: A positional isomer with the styryl groups in the para positions.

    (E,E)-p-Distyrylbenzene: Another geometric and positional isomer.

Uniqueness

1,3-Bis[(Z)-styryl]benzene is unique due to its specific geometric configuration and substitution pattern, which influence its electronic properties and reactivity. This makes it distinct from its isomers and other related compounds.

Properties

CAS No.

1725-77-5

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,3-bis[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15-

InChI Key

BJZZCHRYTNIBCS-RYOQUFEFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C\C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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